molecular formula C10H9NO3S B13159883 2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid

2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid

Cat. No.: B13159883
M. Wt: 223.25 g/mol
InChI Key: IMOJDYIPMOEIMZ-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is an organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but often include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)butanoic acid:

Uniqueness

2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is unique due to its specific combination of the benzothiazole ring and acetic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(4-methyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid

InChI

InChI=1S/C10H9NO3S/c1-6-3-2-4-7-9(6)10(14)15-11(7)5-8(12)13/h2-4H,5H2,1H3,(H,12,13)

InChI Key

IMOJDYIPMOEIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(SC2=O)CC(=O)O

Origin of Product

United States

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